molecular formula C10H5BrN2 B13666583 8-Bromoisoquinoline-3-carbonitrile

8-Bromoisoquinoline-3-carbonitrile

Katalognummer: B13666583
Molekulargewicht: 233.06 g/mol
InChI-Schlüssel: IFSZPUSPQWKLGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromoisoquinoline-3-carbonitrile is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally similar to quinolines but with the nitrogen atom located at the second position of the ring. The addition of a bromine atom at the 8th position and a carbonitrile group at the 3rd position makes this compound a unique and valuable compound in various fields of scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoisoquinoline-3-carbonitrile typically involves the bromination of isoquinoline derivatives. One common method includes the use of elemental bromine in the presence of catalysts such as aluminum chloride. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Bromoisoquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

8-Bromoisoquinoline-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and drug candidates.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 8-Bromoisoquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine and carbonitrile groups play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions, which can influence various biochemical pathways. Its ability to undergo substitution and coupling reactions also allows it to interact with different biological targets .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 8-Bromoisoquinoline-3-carbonitrile is unique due to the presence of both bromine and carbonitrile groups, which enhance its reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a broader range of chemical transformations and applications compared to its similar compounds .

Eigenschaften

Molekularformel

C10H5BrN2

Molekulargewicht

233.06 g/mol

IUPAC-Name

8-bromoisoquinoline-3-carbonitrile

InChI

InChI=1S/C10H5BrN2/c11-10-3-1-2-7-4-8(5-12)13-6-9(7)10/h1-4,6H

InChI-Schlüssel

IFSZPUSPQWKLGH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=CC(=NC=C2C(=C1)Br)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.